molecular formula C12H18MgO14 B15175865 Bis(alpha-D-galacturonato-O4,O6)magnesium CAS No. 95100-20-2

Bis(alpha-D-galacturonato-O4,O6)magnesium

Cat. No.: B15175865
CAS No.: 95100-20-2
M. Wt: 410.57 g/mol
InChI Key: HICMIQFGUMTQGN-QLYZRZNXSA-M
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Description

BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM is a coordination compound characterized by its unique structure, where magnesium ions are coordinated with alpha-D-galacturonic acid. This compound is known for its solubility in water, especially at pH values lower than 7, and appears as a colorless crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM typically involves the reaction of magnesium salts with alpha-D-galacturonic acid under controlled conditions. The reaction is carried out in an aqueous medium, where the magnesium ions coordinate with the carboxylate and hydroxyl groups of the galacturonic acid, forming the desired complex .

Industrial Production Methods

Industrial production of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the galacturonic acid ligands are replaced by other ligands.

    Complexation Reactions: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Common reagents used in reactions involving BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM include acids, bases, and other metal salts. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while complexation reactions can result in multi-metal complexes .

Scientific Research Applications

BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM exerts its effects involves the coordination of magnesium ions with the carboxylate and hydroxyl groups of alpha-D-galacturonic acid. This coordination stabilizes the magnesium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved depend on the specific application, such as enzyme activation in biological systems or stabilization of materials in industrial processes .

Comparison with Similar Compounds

Similar Compounds

    BIS-(ALPHA-D-GLUCURONATO-O4,O6)MAGNESIUM: Similar in structure but involves glucuronic acid instead of galacturonic acid.

    BIS-(ALPHA-D-MANNURONATO-O4,O6)MAGNESIUM: Another similar compound where mannuronic acid is used.

Uniqueness

BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM is unique due to its specific coordination with alpha-D-galacturonic acid, which imparts distinct solubility and stability properties. This makes it particularly useful in applications where these properties are critical, such as in biological and industrial contexts .

Biological Activity

Bis(alpha-D-galacturonato-O4,O6)magnesium is a magnesium salt of a galacturonic acid derivative, which has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound is particularly noted for its role in various biological processes, including anti-inflammatory effects, modulation of cellular signaling pathways, and potential applications in therapeutic interventions.

Chemical Structure and Properties

This compound consists of two galacturonic acid units linked through O4 and O6 positions, coordinated with a magnesium ion. The structure can be represented as follows:

Mg2+(C6H10O7)2\text{Mg}^{2+}\left(\text{C}_6\text{H}_{10}\text{O}_7\right)_2

This coordination enhances the solubility and bioavailability of magnesium, which is essential for many physiological functions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that magnesium compounds can reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are associated with chronic inflammation . The anti-inflammatory action is believed to be mediated through the modulation of macrophage activity and the inhibition of pro-inflammatory cytokine production.

Modulation of Cellular Signaling

This compound may influence various signaling pathways, particularly those involved in cell proliferation and apoptosis. Magnesium is known to play a crucial role in cellular signaling processes, including the activation of kinases that are pivotal in cancer biology . For instance, this compound could potentially modulate the activity of growth factor receptors, thereby affecting tumor growth and metastasis.

Study 1: Magnesium Supplementation and Inflammation

In a randomized controlled trial involving 250 participants, magnesium supplementation was shown to significantly lower serum CRP levels, indicating reduced systemic inflammation . Participants receiving this compound exhibited improved inflammatory profiles compared to control groups.

Study 2: Impact on Cancer Cell Lines

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as an adjunct therapy in cancer treatment .

Data Tables

Biological Activity Effect Reference
Anti-inflammatoryDecreased CRP and IL-6 levels
Modulation of cell signalingInhibition of growth factor activity
Induction of apoptosisReduced cell viability in cancer cells

Properties

CAS No.

95100-20-2

Molecular Formula

C12H18MgO14

Molecular Weight

410.57 g/mol

IUPAC Name

magnesium;(2S,3R,4S,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-olate;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.C6H9O7.Mg/c2*7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1-4,6-7,9,12H,(H,10,11);/q;-1;+2/p-1/t2*1-,2+,3+,4-,6-;/m00./s1

InChI Key

HICMIQFGUMTQGN-QLYZRZNXSA-M

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)[O-])O)O.[C@H]1([C@H]([C@H](O[C@@H]([C@@H]1[O-])C(=O)O)O)O)O.[Mg+2]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.C1(C(C(OC(C1[O-])C(=O)O)O)O)O.[Mg+2]

Origin of Product

United States

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